molecular formula C8H5Cl2F2NO2 B1410036 3,5-Dichloro-4-(difluoromethoxy)benzamide CAS No. 1803712-21-1

3,5-Dichloro-4-(difluoromethoxy)benzamide

Cat. No.: B1410036
CAS No.: 1803712-21-1
M. Wt: 256.03 g/mol
InChI Key: UEXODBISZXSTKC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)benzamide (CAS: 90257-57-1; molecular formula: C₁₄H₉Cl₂F₂NO₂) is a benzamide derivative featuring a dichlorinated phenyl ring substituted with a difluoromethoxy group at the 4-position and an amide group .

Properties

IUPAC Name

3,5-dichloro-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2NO2/c9-4-1-3(7(13)14)2-5(10)6(4)15-8(11)12/h1-2,8H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXODBISZXSTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4-Di(difluoromethoxy)benzaldehyde

This intermediate is synthesized via nucleophilic aromatic substitution, where a phenolic precursor reacts with a difluoromethoxy group. Potassium carbonate acts as a base in N,N-Dimethylformamide (DMF) to facilitate substitution at the aromatic ring, followed by purification through column chromatography. The reaction proceeds at elevated temperatures (~90-100°C) over approximately 3 hours.

Oxidation to 3,4-Di(difluoromethoxy)benzoic acid

The aldehyde undergoes oxidation using hydrogen peroxide in methanol with potassium hydroxide at 0-5°C, converting it into the corresponding benzoic acid. The process involves careful control of temperature and pH to ensure selectivity, yielding the acid with a melting point of 103-106°C.

Activation of the Benzoyl Derivative

The benzoyl acid is converted into an acyl chloride, specifically 3,4-Di(difluoromethoxy)benzoyl chloride , using thionyl chloride in toluene at 70-80°C. This step is crucial for subsequent amide coupling, providing a reactive acylating agent. The process involves distillation of excess thionyl chloride to obtain a pure acyl chloride intermediate.

Formation of Benzamide Derivative

The benzoyl chloride reacts with a substituted amine, such as 4-amino-3,5-dichloropyridine , in the presence of a base like potassium tert-butoxide (preferably KOtBu), in an inert solvent like DMF. The base deprotonates the amine, facilitating nucleophilic attack on the acyl chloride, leading to the formation of 3,5-dichloro-4-(difluoromethoxy)benzamide after purification.

Alternative Route via Direct Amidation

An alternative method involves direct amidation of the benzoic acid derivative using coupling reagents or activating agents such as carbodiimides, though the acyl chloride route is more common due to higher reactivity and cleaner reactions.

Synthesis of Specific Impurities for Process Control

Research indicates that impurities such as N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide and related derivatives are synthesized for impurity profiling and process validation. These involve similar activation and coupling steps, with specific modifications to introduce impurity structures, such as partial substitution or side reactions.

Data Table: Summary of Preparation Steps and Conditions

Step Starting Material Reagents Conditions Purpose Yield/Notes
1 4,4'-Dihalogenated phenol K₂CO₃, Difluoromethoxy precursor 90-100°C, 3 hrs Formation of phenolic intermediate 11g (from 10g phenol)
2 Phenolic intermediate KOH, H₂O₂ 0-30°C, 2 hrs Oxidation to benzoic acid 5g, MP 103-106°C
3 Benzoic acid SOCl₂ 70-80°C, 2 hrs Conversion to acyl chloride Quantitative
4 Acyl chloride Amine (e.g., 4-amino-3,5-dichloropyridine) DMF, KOtBu, 70-80°C Amide formation 2.2g, MP 133-135°C

Research Findings and Notes

  • The synthesis is optimized to minimize impurities, with control over reaction temperatures and stoichiometry being critical for high purity.
  • The use of acyl chlorides is preferred for efficient amide bond formation.
  • Impurities such as partially substituted benzamides are characterized via IR, NMR, and MS to establish their profile and control parameters during manufacturing.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include substituted benzamides, oxidized or reduced derivatives, and hydrolyzed carboxylic acids and amines.

Scientific Research Applications

The compound N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide, a phosphodiesterase (PDE) IV inhibitor, has applications in treating Infant Respiratory Distress Syndrome (IRDS) and Acute Respiratory Distress Syndrome (ARDS) .

Pharmaceutical Applications in ARDS and IRDS

  • Treatment of ARDS and IRDS This compound is used in compositions for treating IRDS and ARDS . The method involves administering a therapeutically active and pharmacologically tolerable amount of the composition to mammals suffering from these conditions .
  • Composition and Administration The compositions advantageously contain 1 to 30 percent by weight of N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide and are administered 3 to 4 times daily for 2 to 4 days . Preparations comprising 4 mg of N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide and 50 mg of phospholipids are administered six times at 6-hour intervals through inhalation or intratracheally or intrabronchially .
  • Formulations The compound can be formulated into powder form by mixing liquid lung surfactant preparations with aqueous suspensions of N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide, followed by lyophilization and micronization . Alternatively, a solution of lung surfactant and N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide can be lyophilized in a suitable solvent, such as tert-butanol, and then micronized . Suitable solvents, such as alcohols (e.g., methanol, ethanol, 2-propanol), chloroform, dichloromethane, acetone, and their mixtures, optionally containing water, can also lead to powdered preparations . Administration by inhalation can also be carried out by atomizing solutions or suspensions containing the compositions .

Role as a Phosphodiesterase (PDE) IV Inhibitor

  • PDE4D Inhibition N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxybenzamide is used as a phosphodiesterase (PDE) IV inhibitor .
  • PDE4D Isoform Specificity Phosphodiesterases 4D (PDE4Ds) play a crucial role in cognitive, learning, and memory consolidation processes, as well as in cancer development . The PDE4D isoform has been indicated as responsible for PDE4 inhibitor-induced emesis, although recent studies suggest that it may not be the only factor involved in emesis onset . Selective PDE4DIs have shown therapeutic efficacy for various neurodegenerative diseases, including Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Lou Gehrig’s disease (ALS), stroke, traumatic brain injury (TBI), spinal cord injury (SCI), mild cognitive impairment (MCI), and demyelinating diseases such as peripheral demyelinating diseases (PNS) and multiple sclerosis (MS) .
  • Clinical Trials and Approvals Several PDE4Is are currently approved for clinical use, including Roflumilast, Apremilast, Crisaborole, and Ibudilast . Roflumilast (Daxas) was approved in 2010 for treating chronic obstructive pulmonary disease (COPD), while Apremilast (Otezla) was approved in 2014 for treating psoriatic arthritis (PsA) .

Additional Information

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences, biological activities, and applications of 3,5-Dichloro-4-(difluoromethoxy)benzamide and related compounds:

Compound Name Key Structural Features Molecular Formula Biological Activity Applications References
This compound Benzamide core with 3,5-dichloro and 4-difluoromethoxy substituents C₁₄H₉Cl₂F₂NO₂ Not explicitly reported; potential PDE4 inhibition inferred from analogs Under investigation
Roflumilast 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide C₁₇H₁₄Cl₂F₂N₂O₃ PDE4 inhibition (IC₅₀: 0.2–0.9 nM), anti-inflammatory COPD treatment (oral)
CHF6001 Complex structure with cyclopropylmethoxy, sulfonamide, and pyridine 1-oxide moieties Not fully disclosed Enhanced PDE4 inhibition vs. roflumilast; suppresses cytokines and leukocyte activity COPD/asthma (inhaled)
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide Tetrafluoroethoxy substituent instead of difluoromethoxy; difluorobenzamide core C₁₅H₈Cl₂F₆NO₂ Insecticidal, fungicidal Agricultural pest control
N-[3,5-Dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yloxy)-phenyl]-benzamide Pyridazinyloxy substituent at 4-position C₁₇H₁₁Cl₂N₃O₃ Not explicitly reported Experimental (potential agrochemical)

Key Research Findings

PDE4 Inhibitors: Roflumilast vs. CHF6001
  • Roflumilast : A first-generation oral PDE4 inhibitor with demonstrated efficacy in reducing COPD exacerbations. Its selectivity for PDE4B2 (IC₅₀: 0.2 nM) contributes to anti-inflammatory effects, including inhibition of cytokine release (e.g., TNF-α, IL-17) .
  • CHF6001: A second-generation inhaled PDE4 inhibitor with superior potency (10–100× greater than roflumilast in human PBMCs and THP-1 cells). It reduces pulmonary eosinophilia and oxidative burst in neutrophils, offering localized therapeutic effects with fewer systemic side effects .
Agrochemical Derivatives
  • Compounds like N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide exhibit insecticidal and fungicidal activities due to fluorinated substituents, which enhance metabolic stability and target binding . In contrast, benzamide derivatives such as fluazuron and diflubenzuron () act as chitin synthesis inhibitors, highlighting the role of substituents in dictating biological targets .
Structural-Activity Relationship (SAR) Insights
  • The pyridinyl group in roflumilast enhances PDE4 binding affinity compared to simpler benzamides like this compound .
  • Fluorinated alkoxy groups (e.g., difluoromethoxy, tetrafluoroethoxy) improve metabolic stability and membrane permeability, critical for both therapeutic and agrochemical applications .
  • The absence of a cyclopropylmethoxy group in this compound may limit its PDE4 inhibitory potency compared to roflumilast, though this requires experimental validation.

Biological Activity

3,5-Dichloro-4-(difluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Chlorine Atoms : Two chlorine atoms at the 3 and 5 positions on the benzene ring.
  • Difluoromethoxy Group : A difluoromethoxy group at the para position relative to the amide functional group.
  • Benzamide Moiety : The presence of an amide group contributes to its biological activity.

This unique structure enhances the compound's stability and lipophilicity, which are crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. It appears to inhibit cancer cell proliferation through several mechanisms:

  • Inhibition of Cell Cycle Progression : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells, which is a desirable effect in cancer therapy.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : The compound could interact with various receptors, altering their activity and downstream signaling pathways that control cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
3,5-Dichloro-4-methoxybenzamideModerateLowSimple methoxy group
3,5-Dichloro-4-(trifluoromethoxy)benzamideHighModerateTrifluoromethoxy enhances lipophilicity
This compound High High Difluoromethoxy increases stability

The difluoromethoxy group in this compound significantly enhances its biological activity compared to its analogs.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain strains, indicating potent activity compared to standard antibiotics.
  • Cancer Cell Line Testing :
    • In a study involving various cancer cell lines (e.g., breast and lung cancer), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Q & A

Q. What are the established synthetic pathways for 3,5-Dichloro-4-(difluoromethoxy)benzamide?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzamide core. Key intermediates include:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (precursor for amide bond formation) .
  • 3,5-Dichloropyridin-4-amine (nucleophile for coupling reactions) .

A common route involves:

Esterification of substituted benzoic acids.

Coupling with 3,5-dichloropyridin-4-amine using carbodiimide reagents (e.g., EDC/HOBt).

Purification via column chromatography or recrystallization.

Q. Table 1: Reagents and Conditions for Key Steps

StepReagents/ConditionsPurpose
Amide Bond FormationEDC, HOBt, DMF, 0–5°CActivates carboxylate for nucleophilic attack
PurificationEthanol/water crystallizationRemoves unreacted starting materials

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions via characteristic shifts (e.g., difluoromethoxy protons at δ 6.2–6.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect purity (>98%) and molecular ions ([M+H]+^+ at m/z 403.21) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain in the difluoromethoxy group .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of derivatives?

Methodological Answer: Discrepancies may arise from:

  • Structural variations (e.g., halogen positioning affecting PDE4 inhibition) .
  • Assay conditions (e.g., cell line specificity or cAMP measurement protocols).

Q. Strategies :

  • Comparative Studies : Synthesize derivatives with controlled substitutions (e.g., replacing Cl with F) and test under standardized conditions .
  • Dose-Response Analysis : Use IC50_{50} curves to quantify potency differences .

Q. What experimental strategies resolve crystallization challenges during X-ray structure determination?

Methodological Answer:

  • Polymorph Screening : Test solvents (e.g., DMSO/EtOH mixtures) to isolate stable crystal forms .
  • Cryocooling : Flash-cool crystals to 100 K to minimize lattice disorder .
  • SHELX Refinement : Apply TWIN and HKLF5 commands in SHELXL to model twinned data .

Q. Table 2: Common Crystallization Solvents

Solvent SystemCrystal Quality
Dichloromethane/PentanePrismatic (high resolution)
Ethanol/WaterNeedles (requires annealing)

Q. How should mutagenicity risks be assessed during synthesis of halogenated benzamides?

Methodological Answer:

  • Ames II Testing : Use Salmonella typhimurium strains (TA98/TA100) to evaluate frameshift/base-pair mutations .
  • Mitigation :
    • Ventilation : Use fume hoods for handling intermediates (e.g., 3,5-dichloropyridin-4-amine) .
    • PPE : Nitrile gloves and lab coats to prevent dermal exposure .

Q. What computational tools predict synthetic routes for novel derivatives?

Methodological Answer:

  • Retrosynthesis AI : Tools leveraging Reaxys/Pistachio databases propose one-step routes (e.g., substituting Cl with Br via Pd-catalyzed cross-coupling) .
  • DFT Calculations : Gaussian09 optimizes transition states for amide bond formation, predicting regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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